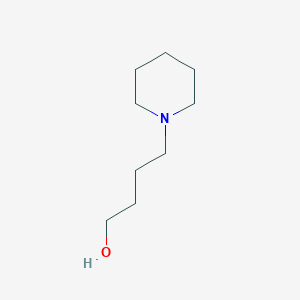

4-(Piperidin-1-yl)butan-1-ol

Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Sciences

Piperidine derivatives are integral components in a vast array of bioactive molecules, exhibiting a wide spectrum of pharmacological activities. researchgate.netwisdomlib.org These activities include, but are not limited to, anticancer, antiviral, antimicrobial, analgesic, and anti-inflammatory properties. ijnrd.orgbohrium.com The piperidine ring is a common feature in many FDA-approved drugs, highlighting its importance in the development of therapeutic agents. researchgate.netenamine.net The structural and physicochemical properties of the piperidine scaffold can be modulated to enhance the biological activity, selectivity, and pharmacokinetic profiles of drug candidates. thieme-connect.comresearchgate.net Its three-dimensional structure allows for diverse substitutions, making it a versatile building block in the design of novel compounds with desired therapeutic effects. rsc.org

Overview of 4-(Piperidin-1-yl)butan-1-ol within Piperidine Congeners and Research Scope

Within the large family of piperidine-containing compounds, this compound is a notable derivative. It features a piperidine ring connected to a butanol side chain. This structure, with its terminal hydroxyl group and the tertiary amine of the piperidine ring, offers two key sites for chemical modification, making it a valuable intermediate in organic synthesis. cymitquimica.com Research on this compound and its analogs often focuses on their potential applications in medicinal chemistry, where the piperidine moiety can interact with various biological targets. ontosight.ai The butanol side chain can be further functionalized to create more complex molecules with specific pharmacological profiles. ugent.be

Properties

IUPAC Name |

4-piperidin-1-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c11-9-5-4-8-10-6-2-1-3-7-10/h11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRISKTNAYHHICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329268 | |

| Record name | 4-(Piperidin-1-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4672-11-1 | |

| Record name | 4-(Piperidin-1-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Properties and Characterization

The fundamental chemical and physical properties of 4-(Piperidin-1-yl)butan-1-ol are crucial for its application in synthesis and research.

| Property | Value |

| Molecular Formula | C9H19NO |

| Molecular Weight | 157.25 g/mol |

| Appearance | Liquid |

| Purity | Typically ≥95% |

The data in this table is compiled from various chemical suppliers and databases. fluorochem.co.ukchemscene.com

Reactions and Transformations

The chemical reactivity of 4-(Piperidin-1-yl)butan-1-ol is centered around its two primary functional groups: the tertiary amine of the piperidine (B6355638) ring and the primary hydroxyl group of the butanol chain.

The hydroxyl group can undergo typical reactions of primary alcohols, such as oxidation to form the corresponding aldehyde or carboxylic acid, and esterification with carboxylic acids or their derivatives. The nitrogen atom in the piperidine ring, being a tertiary amine, can participate in reactions such as salt formation with acids and quaternization with alkyl halides.

For instance, a related compound, 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(4-(piperidin-1-yl)butan-1-one), has been synthesized, which involves the formation of a ketone from a butanoyl precursor linked to a piperidine ring. mdpi.com This highlights the reactivity of the carbon chain attached to the piperidine nucleus.

Research Applications

Targeted Synthesis of this compound

The direct synthesis of this compound can be achieved through several strategic pathways, primarily involving the formation of the alcohol functionality from a ketone precursor or the construction of the C-N bond through nucleophilic substitution.

Catalytic Reduction Approaches for Precursor Ketones

A primary route to this compound involves the reduction of the corresponding ketone, 4-(piperidin-1-yl)butan-1-one. This transformation is typically accomplished using various reducing agents, ranging from complex metal hydrides to catalytic hydrogenation methods.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting ketones to alcohols. For instance, in a related synthesis, 1-(4-(benzhydryloxy)piperidin-1-yl)-4-(4-bromophenyl)butane-1,4-dione was reduced using a 1M solution of LiAlH₄ in tetrahydrofuran (B95107) (THF). google.com The reaction proceeded at 40°C and then room temperature for 2 hours, yielding the corresponding butan-1-ol derivative in 84% yield. google.com This demonstrates the effectiveness of hydride reagents for this type of reduction.

Asymmetric reduction of ketones to produce chiral alcohols is another significant area. While not directly applied to 4-(piperidin-1-yl)butan-1-one in the literature reviewed, tethered Ru(II)/TsDPEN catalysts have proven effective for the asymmetric transfer hydrogenation (ATH) of electron-rich ketones using formic acid/triethylamine or aqueous sodium formate. acs.org For example, para-amino acetophenone (B1666503) was reduced with high conversion (>99%) and enantioselectivity (94% ee) using this catalytic system in a water/methanol mixture. acs.org This methodology suggests a viable pathway for producing enantiomerically enriched versions of this compound if a suitable prochiral ketone precursor is used.

| Precursor Ketone | Reducing Agent/Catalyst | Solvent | Conditions | Yield | Reference |

| 1-(4-(benzhydryloxy)piperidin-1-yl)-4-(4-bromophenyl)butane-1,4-dione | Lithium aluminum hydride (LiAlH₄) | THF | 40°C, then RT, 2h | 84% | google.com |

| para-Amino acetophenone | (S,S)-Ru(II)/TsDPEN catalyst, HCOOH/NEt₃ | Water/Methanol (1:1) | 60°C, 1h | >99% | acs.org |

Strategic Nucleophilic Substitution Reactions

Nucleophilic substitution provides a direct and versatile method for constructing the this compound scaffold. This strategy typically involves the reaction of piperidine (B6355638), acting as a nucleophile, with a butanol derivative bearing a leaving group at the C4 position.

A common approach is the N-alkylation of piperidine with a 4-halobutanol, such as 4-chlorobutan-1-ol or 4-bromobutan-1-ol. The reaction proceeds via an S_N2 mechanism, where the nitrogen atom of the piperidine ring attacks the electrophilic carbon atom of the butanol derivative, displacing the halide ion. The use of a base is often required to neutralize the hydrogen halide formed during the reaction, thereby preventing the protonation of the piperidine starting material.

General methods for the synthesis of 1-substituted piperidines often rely on such nucleophilic substitution reactions. ugent.bedokumen.pub These reactions are fundamental in building a wide array of piperidine-based drug structures. ugent.bedokumen.pub For example, the synthesis of various piperidine derivatives for pharmacological applications frequently employs the reaction of the piperidine nucleus with an appropriate alkyl halide.

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Reaction Type | Key Features |

| Piperidine | 4-Halobutanol (e.g., 4-chlorobutan-1-ol) | N-Alkylation (S_N2) | Forms the C-N bond directly. Often requires a base. |

| Piperidine | Butane-1,4-diol (activated) | N-Alkylation | The diol must first be mono-activated (e.g., as a tosylate) to create a good leaving group. |

Alternative Chemical Transformation Pathways

Beyond direct reduction and substitution, other transformative methods can be employed. One such advanced method involves the catalytic hydrogenation of corresponding pyridine (B92270) precursors. dokumen.pub This process typically uses catalysts like nickel, palladium, or ruthenium at elevated temperatures (170-200°C) to saturate the aromatic pyridine ring, yielding the piperidine structure. dokumen.pub If a 1-(pyridin-1-ium)-butan-1-olate species were formed, its subsequent reduction could potentially yield the target molecule.

Another innovative approach starts from readily available chiral precursors like amino acids. A multi-step synthesis starting from L-glutamic acid has been described to produce 3-substituted piperidine derivatives. researchgate.net This route involves esterification, reduction of carboxylic acids to alcohols to form a diol, conversion of the diol to a ditosylate, and finally, cyclization with an amine to form the piperidine ring. researchgate.net Adapting this strategy could provide a stereocontrolled route to analogues of this compound.

Derivatization and Structural Diversification of the this compound Scaffold

Once synthesized, the this compound scaffold is amenable to further chemical modification at both the butanol side chain and the piperidine ring, allowing for the generation of a diverse library of analogues.

Functional Group Interconversions at the Butanol Moiety

The primary alcohol of the butanol side chain is a key handle for functionalization. It can undergo a variety of chemical transformations to introduce new functionalities.

Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. For instance, oxidation could yield 4-(piperidin-1-yl)butanal or 4-(piperidin-1-yl)butanoic acid. These transformations open up further derivatization possibilities, such as reductive amination of the aldehyde or amide coupling of the carboxylic acid.

Esterification/Etherification: The alcohol can react with carboxylic acids (or their activated derivatives like acyl chlorides) to form esters, or with alkyl halides under basic conditions to form ethers. These reactions modify the polarity and steric bulk of the side chain.

| Starting Moiety | Reaction Type | Reagents | Product Functional Group |

| Primary Alcohol (-CH₂OH) | Oxidation | PCC, DMP | Aldehyde (-CHO) |

| Primary Alcohol (-CH₂OH) | Oxidation | KMnO₄, Jones Reagent | Carboxylic Acid (-COOH) |

| Primary Alcohol (-CH₂OH) | Esterification | Acyl Chloride, Carboxylic Acid (Fischer) | Ester (-COOR) |

| Primary Alcohol (-CH₂OH) | Etherification | Alkyl Halide, Base (Williamson) | Ether (-OR) |

Modifications of the Piperidine Ring System

The piperidine ring itself, although generally stable, can be modified. If the starting material is a substituted piperidine, a wide range of analogues can be produced. For example, using a substituted piperidine like 4-aminopiperidine (B84694) in the initial synthesis would lead to analogues such as 1-(4-aminopiperidin-1-yl)butan-1-ol. smolecule.com

Furthermore, the piperidine nitrogen can participate in reactions. While it is already a tertiary amine in the target compound, it can be quaternized by reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt.

More complex modifications involve creating analogues where the piperidine ring is part of a larger system. For instance, the synthesis of molecules like 4-{4-[(pyrrolidin-1-yl)methyl]piperidin-1-yl}butan-1-ol and 4-{4-[4-(piperidin-1-yl)benzoyl]piperazin-1-yl}butan-1-ol demonstrates how the core scaffold can be elaborated by introducing substituents onto the piperidine ring (often starting from a functionalized piperidine) before or after the attachment of the butanol chain. molport.commolport.com These examples highlight the modularity of the synthesis, allowing for the combination of different heterocyclic systems.

Chain Elongation and Branching Strategies

The development of structurally diverse analogues of this compound relies on sophisticated synthetic strategies that allow for the precise modification of its carbon skeleton. Chain elongation and branching strategies are fundamental to this process, enabling the introduction of various alkyl and aryl substituents at different positions of the piperidine ring. These modifications are crucial for exploring structure-activity relationships in medicinal chemistry. Key methodologies for achieving this structural diversification include the use of organometallic reagents, such as Grignard reagents, and classic organic transformations like the Wittig reaction.

Organometallic Addition Reactions

Organometallic reagents are highly effective for forming new carbon-carbon bonds, providing a direct pathway to chain elongation and branching on the piperidine core. The addition of these reagents to electrophilic functional groups, such as aldehydes or ketones, attached to the piperidine ring is a common and versatile strategy. rsc.org

Grignard reagents, in particular, are widely employed for the synthesis of substituted piperidine derivatives. researchgate.netclockss.org Their reaction with piperidine-based electrophiles allows for the introduction of a wide array of carbon-based substituents. For instance, research has demonstrated the addition of Grignard reagents to carbohydrate-derived aldehydes as a key step in a dual synthetic strategy to produce 2-substituted trihydroxypiperidines. rsc.orgrsc.org This approach involves a polar organometallic addition, followed by nitrogen insertion and a final ring-closure reductive amination to yield the target piperidine. rsc.org

Another powerful application of Grignard reagents is their diastereoselective reaction with chiral 1,3-oxazolidine precursors. This method has been successfully used in the enantioselective synthesis of piperidine alkaloids like (-)-coniine (B1195747) and (-)-dihydropinidine. clockss.org The reaction of a 1,3-oxazolidine derived from a chiral amino alcohol with a Grignard reagent proceeds with high diastereoselectivity, affording an intermediate alcohol that is then cyclized to form the desired piperidine system. clockss.org Similarly, the synthesis of α,α-diphenyl-4-piperidinemethanol has been achieved through the reaction of N-acetyl-4-benzoylpiperidine with a phenylmagnesium halide Grignard reagent. google.com

| Reaction Type | Electrophile | Grignard Reagent | Product Type | Yield | Ref |

| Organometallic Addition | Carbohydrate-derived aldehyde | Various | 2-Substituted trihydroxypiperidine | - | rsc.orgrsc.org |

| Diastereoselective Addition | 1,3-Oxazolidine | 2-(3-chloropropyl)-1,3-dioxolane derived Grignard | (R)-(-)-Coniine precursor | 84% | clockss.org |

| Grignard Addition | N-acetyl-4-benzoylpiperidine | Phenylmagnesium halide | N-acetyl-α,α-diphenyl-4-piperidinemethanol | - | google.com |

Wittig Reaction and Related Olefination Methods

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds and has been extensively applied in the synthesis of heterocyclic compounds, including piperidine alkaloids. scribd.comresearchgate.net This reaction provides a powerful tool for chain elongation, where a piperidine-based aldehyde or ketone is converted into an alkene. The resulting double bond can then be hydrogenated to yield a saturated alkyl chain.

A notable application is the synthesis of the alkaloid coniine, where a piperidine-2-carbaldehyde (B177073) derivative undergoes a Wittig reaction to elongate the side chain, which is subsequently hydrogenated. nih.gov Another significant example is the synthesis of cis-2,6-di-(2-quinolylpiperidine), a norlobelane analogue. nih.gov The key step in this synthesis involves a double Wittig reaction between N-Cbz-protected cis-piperidine-2,6-dicarboxaldehyde and 2-(triphenylphosphinylmethyl)quinoline bromide. The resulting di-alkene is then deprotected and reduced to afford the final product. nih.gov

The versatility of the Wittig reaction allows for the introduction of complex and varied side chains onto the piperidine scaffold, making it an invaluable method for generating analogues. scribd.com

| Starting Material | Wittig Reagent | Intermediate Product | Final Product (after reduction) | Yield | Ref |

| (S)-N-Boc-piperidine-2-carbaldehyde | Propyl-triphenylphosphonium ylide | (S)-N-Boc-2-(but-1-en-1-yl)piperidine | Coniine | - | nih.gov |

| N-Cbz-cis-piperidine-2,6-dicarboxaldehyde | 2-(triphenylphosphinylmethyl)quinoline bromide | N-Cbz-cis-2,6-bis(2-quinolylvinyl)piperidine | cis-2,6-di-(2-quinolylpiperidine) | 75% (hydrogenation step) | nih.gov |

Other Chain Elongation and Branching Methodologies

Beyond Grignard and Wittig reactions, other synthetic methods are employed to introduce functionalized chains and branches to the piperidine ring.

Aza-Michael Addition: This reaction is an atom-efficient method for accessing biologically important piperidines. kcl.ac.uk The double aza-Michael addition of a primary amine to a divinyl ketone, for example, leads to the formation of N-substituted 4-piperidones. These piperidone intermediates can then be further functionalized. For instance, they can be subjected to a Wittig reaction followed by hydrolysis to yield 4-formyl piperidines, which are valuable precursors for more complex analogues. kcl.ac.uk

Heck Coupling: Palladium-catalyzed Heck coupling reactions provide a route to introduce aryl groups. This has been used to synthesize 2-substituted-5-benzylic-5,6-dehydropiperidines from 5-methylenepiperidines and aryl iodides. whiterose.ac.uk Subsequent hydrogenation of the double bonds yields 2,5-disubstituted piperidines, demonstrating a strategy for creating both chain elongation and branching. whiterose.ac.uk

These diverse synthetic strategies underscore the chemical tractability of the piperidine scaffold, allowing for systematic modifications to generate a wide array of analogues of this compound for further scientific investigation.

Conformational Analysis and Geometrical Optimizations

Conformational analysis is critical for understanding the behavior of flexible molecules like this compound, which possesses both a cyclic piperidine unit and a flexible butanol side chain. Geometrical optimizations are performed to find the lowest energy arrangements of atoms, corresponding to the most stable molecular conformations.

Electronic Structure and Quantum Chemical Descriptors

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule. abinit.org Descriptors derived from these calculations, such as molecular orbital energies and charge distributions, are essential for predicting chemical reactivity and stability. rsc.orgjournalirjpac.com

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that a molecule is more polarizable, less stable, and more chemically reactive. scirp.org

For this compound, the HOMO is expected to be localized primarily on the piperidine ring, particularly on the nitrogen atom with its lone pair of electrons, and the oxygen atom of the hydroxyl group. The LUMO would likely be distributed across the carbon skeleton. The HOMO-LUMO gap determines the molecule's ability to engage in charge transfer interactions. nih.govnih.gov Computational studies on related piperidine derivatives provide comparative values for these quantum chemical descriptors.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2,2-diphenyl-4-(piperidin-1-yl)butanamide | -5.65 | -0.55 | 5.10 | nih.gov |

| 1-Methyl 2, 6-Diphenyl Piperidin-4-One | -2.7212 | 1.3376 | 4.0588 | orientjchem.org |

| (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine | -6.10 | -2.22 | 3.88 | nih.gov |

Natural Bond Orbital (NBO) analysis transforms the complex molecular wave function into a representation of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. uni-muenchen.defaccts.dejuniperpublishers.com This method is used to investigate intramolecular interactions, such as hyperconjugation, which involves charge delocalization from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. icm.edu.pl The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de A larger stabilization energy, E(2), indicates a more intense interaction and greater stabilization of the molecule. orientjchem.org

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Compound Context | Reference |

|---|---|---|---|---|

| LP(1) N7 | σ(C1-C6) | 4.78 | 1-Methyl 2, 6-Diphenyl Piperidin-4-One | orientjchem.org |

| LP(1) N7 | σ(C1-H8) | 1.75 | 1-Methyl 2, 6-Diphenyl Piperidin-4-One | orientjchem.org |

| LP(1) O11 | σ(C1-C2) | 1.13 | 1-Methyl 2, 6-Diphenyl Piperidin-4-One | orientjchem.org |

| LP (1) N1 | π(C10–C11) | 42.51 | 2,2-diphenyl-4-(piperidin-1-yl)butanamide | nih.gov |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule by visualizing the charge distribution. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors indicating regions of varying charge. Typically, red areas represent negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor) and are prone to nucleophilic attack. nih.govdergipark.org.tr

For this compound, the MEP surface would show the most negative potential (red/yellow) localized around the electronegative oxygen and nitrogen atoms. researchgate.netnih.gov These regions, rich in electron density due to lone pairs, are the primary sites for electrophilic attack and hydrogen bonding interactions. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms on the carbons adjacent to the nitrogen would exhibit positive potential (blue), making them potential sites for nucleophilic interactions. nih.gov

Ligand-Protein Interaction Studies (In Silico)

In silico ligand-protein interaction studies are pivotal in modern drug discovery, providing crucial insights into the potential pharmacological profiles of chemical compounds before their synthesis and experimental testing. For this compound and its structural analogs, computational methods such as molecular docking and dynamic simulations are employed to predict biological targets and elucidate the molecular basis of their activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets for novel compounds. For piperidine derivatives, including structures related to this compound, in silico tools are frequently used to screen against libraries of known protein structures. clinmedkaz.org

Studies utilizing web-based tools like SwissTargetPrediction analyze the chemical structure of piperidine derivatives to identify the most probable protein targets. clinmedkaz.orgclinmedkaz.org These predictions are based on the principle of chemical similarity, where a novel compound is likely to bind to the same targets as known bioactive molecules with similar structural features. The results of such analyses on various new piperidine derivatives indicate a broad range of potential biological activities, suggesting interactions with enzymes, G-protein coupled receptors, transport systems, and voltage-gated ion channels. clinmedkaz.orgclinmedkaz.org For instance, a series of 1-amino-2-phenyl-4-(piperidin-1-yl)-butanes were successfully docked into a homology model of the human CCR5 receptor, a key protein in HIV entry, revealing a probable interaction model that correlated well with experimental activities. nih.gov These predictive studies are crucial for guiding further preclinical research into areas like cancer, central nervous system (CNS) disorders, and infectious diseases. clinmedkaz.orgclinmedkaz.org

| Predicted Target Class | Potential Therapeutic Application | Supporting Evidence/Methodology |

|---|---|---|

| Enzymes | Oncology, CNS Disorders | SwissTargetPrediction, PASS Online clinmedkaz.orgclinmedkaz.org |

| G-Protein Coupled Receptors (e.g., CCR5) | Antiviral (HIV), CNS Disorders | Homology Modeling, Molecular Docking nih.gov |

| Ion Channels | Antiarrhythmic, Anesthetic | PASS Online Analysis clinmedkaz.orgclinmedkaz.org |

| Neurotransmitter Transporters | CNS Disorders (e.g., Parkinson's) | PASS Online Analysis clinmedkaz.org |

Following molecular docking, molecular dynamics (MD) simulations are often performed to study the dynamic behavior of the ligand-target complex over time. frontiersin.org These simulations provide a more realistic representation of the physiological environment, treating the complex not as a static entity but as a dynamic system in explicit solvent. frontiersin.org

MD simulations of protein-ligand complexes, typically run for nanoseconds to microseconds, assess the stability of the predicted binding pose. scielo.br Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed. A stable RMSD for the ligand within the binding pocket suggests a durable interaction, while RMSF analysis highlights the flexibility of different parts of the protein and the ligand upon binding. frontiersin.org These simulations can reveal crucial information about the role of water molecules at the interface and the persistence of key interactions, such as hydrogen bonds, which are critical for binding affinity and specificity. frontiersin.org For example, a 100-nanosecond simulation can confirm the stability and interaction patterns of a compound within a protein's active site, providing confidence in the docking predictions before proceeding with experimental validation. scielo.br

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. mdpi.com By developing mathematical models, QSAR studies can predict the activity of new compounds and provide insights into the structural features essential for potency and selectivity. nih.govresearchgate.net

For piperidine derivatives, various QSAR models have been developed to predict activities ranging from μ-opioid receptor agonism to anticancer and cardiotoxic effects. scientific.nettandfonline.commdpi.com These models are built using calculated molecular descriptors (e.g., topological, 3D) and statistical methods like Multiple Linear Regression (MLR) or machine learning approaches such as Support Vector Machines (SVM). nih.govresearchgate.nettandfonline.com For example, a Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR method, was used to model 4-phenylpiperidine (B165713) derivatives as μ-opioid agonists, revealing how steric and electrostatic fields contribute to their bioactivity. scientific.net Similarly, a GA-MLR (Genetic Algorithm-Multiple Linear Regression) model was developed for furan-pyrazole piperidine derivatives, successfully predicting their inhibitory activity against the Akt1 kinase. tandfonline.comnih.gov These models not only predict the activity of unsynthesized compounds but also provide visual maps that guide the design of more potent and selective molecules. nih.govscientific.net

| Compound Class | Predicted Activity | QSAR Method | Key Statistical Parameters |

|---|---|---|---|

| 4-Phenylpiperidine Derivatives | μ-Opioid Agonism | CoMFA | q² = 0.504, r² = 0.968 scientific.net |

| Furan-pyrazole Piperidines | Akt1 Inhibition | GA-MLR | r² (external validation) = 0.829 tandfonline.comnih.gov |

| 1-Amino-2-phenyl-4-(piperidin-1-yl)-butanes | CCR5 Antagonism | CoMFA / CoMSIA | q² = 0.568 (CoMFA), q² = 0.587 (CoMSIA) nih.gov |

| General Piperidine Derivatives | Cardiotoxicity (hERG block) | Monte Carlo / MLR | r² (external validation) = 0.90–0.94 mdpi.com |

Spectroscopic Property Predictions and Theoretical Vibrational Analysis

Computational quantum mechanics is a powerful tool for predicting the spectroscopic properties of molecules and for performing detailed vibrational analysis. For compounds like this compound, theoretical calculations, particularly using Density Functional Theory (DFT), can provide a deep understanding of their molecular structure and vibrational spectra (FT-IR and Raman). derpharmachemica.comresearchgate.net

The standard procedure involves optimizing the molecular geometry of the compound in the gas phase using a specific DFT functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). derpharmachemica.combohrium.comresearchgate.net Following optimization, harmonic vibrational frequencies are calculated. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and approximations in the computational method, allowing for a more accurate comparison with experimental spectra. derpharmachemica.com

A detailed interpretation of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which assigns each calculated frequency to specific internal motions of the molecule, such as stretching, bending, or torsion of bonds. researchgate.netnih.gov This process allows for the unambiguous assignment of the experimental FT-IR and FT-Raman bands. nih.gov Such studies on related piperidine structures have successfully assigned vibrations for key functional groups, including N-H, C-N, and C=O stretches and bends, showing good agreement between theoretical predictions and experimental data. derpharmachemica.com

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT/B3LYP) |

|---|---|---|---|

| N-H Stretch (Piperidine Ring) | 3256 | 3274 | 3270 |

| C=O Stretch | 1619 | 1649 | 1649 |

| C-N Stretch | 1300 | 1301 | 1302 |

| C=O In-plane Bend | 610 | 588 | 589 |

Receptor Binding and Modulation Studies

Searches for data on the interaction of this compound with various receptors and enzymes yielded no specific findings.

Exploration of Sigma Receptor Affinities and Agonism

No studies were identified that evaluated the binding affinity or functional activity (agonism or antagonism) of this compound at sigma-1 or sigma-2 receptors.

Interactions with Neurotransmitter Systems

There is no available data from in vitro binding assays detailing the affinity of this compound for common neurotransmitter transporters, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), or norepinephrine (B1679862) transporter (NET).

Enzyme Inhibition Profiling (e.g., Cholinesterases, Secretory Glutaminyl Cyclase)

No public data is available regarding the inhibitory activity of this compound against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), or secretory glutaminyl cyclase (sQC).

Cellular Response and Pathway Analysis

Modulation of Inflammatory Pathways (e.g., NLRP3 Inflammasome)

The scientific literature lacks any studies investigating the potential for this compound to modulate inflammatory pathways, including the NLRP3 inflammasome.

Cellular Proliferation and Apoptosis Mechanisms (in specific cellular contexts)

Interference with Microbial Pathogen Processes (e.g., DNA topoisomerases)

While direct in vitro studies detailing the interaction of this compound with microbial DNA topoisomerases are not extensively documented in available research, the mechanism is a known target for various antibacterial agents. nih.govnih.gov DNA topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA in bacteria. nih.govebi.ac.uk Their role includes managing DNA supercoiling, and they are crucial for processes like DNA replication, transcription, and chromosome segregation. nih.govebi.ac.uk

The inhibition of these enzymes is a validated strategy for antibacterial drug development. For instance, the quinolone class of antibacterials functions by targeting both DNA gyrase and topoisomerase IV. nih.gov Furthermore, certain molecules incorporating a piperidine ring, a core feature of this compound, have been investigated for their effects on bacterial enzymes. Research into other heterocyclic compounds has shown that they can exert their antibacterial effects, at least in part, through the inhibition of bacterial type II topoisomerases. molaid.com Although this does not confirm the activity of this compound, it suggests a potential, yet unverified, mechanistic pathway for antimicrobial action that warrants further investigation.

Antimicrobial Spectrum and Mechanism of Action (in vitro)

The antimicrobial potential of compounds featuring the piperidine scaffold has been a subject of scientific inquiry, suggesting a basis for the possible bioactivity of this compound.

Direct research specifying the antibacterial spectrum of this compound is limited. However, studies on structurally related compounds provide insight into the potential of the piperidinyl-butanone or piperidinyl-butanol scaffold. For example, a related compound, 1-(4-Fluoro-phenyl)-4-piperidin-1-yl-butan-1-one, has demonstrated inhibitory activity against the N-acetyltransferase Eis from Mycobacterium tuberculosis, with an IC50 value of 620 nM. ucsd.edu

Investigations into other piperidine derivatives have revealed significant antibacterial action. biomedpharmajournal.orgnih.gov Various synthetic piperidin-4-one derivatives have been screened against strains such as Staphylococcus aureus and Escherichia coli, with some showing noteworthy activity. biomedpharmajournal.org This indicates that the piperidine moiety can be a key pharmacophore in the design of new antibacterial agents.

| Compound Name | Bacterial Strain | Activity | Source |

| 1-(4-Fluoro-phenyl)-4-piperidin-1-yl-butan-1-one | Mycobacterium tuberculosis (Eis enzyme) | IC50: 620 nM | ucsd.edu |

| Various Piperidin-4-one Derivatives | Staphylococcus aureus, Escherichia coli | Significant Activity | biomedpharmajournal.org |

This table presents data for structurally related compounds to indicate the potential of the piperidine scaffold, as direct data for this compound is not specified in the provided sources.

In vitro studies focusing specifically on the antifungal efficacy of this compound are not prominently featured in the scientific literature. However, the broader class of piperidine-containing compounds and azole derivatives, some of which include a butanol chain, have been recognized for their antifungal properties. google.comgoogle.com

For instance, triazole antifungal agents that contain a tertiary hydroxyl group are known for their potency. google.com Research into new 1H-1,2,4-triazolyl derivatives has demonstrated that some compounds in this class possess better antifungal than antibacterial activity, with potency exceeding that of reference drugs like ketoconazole (B1673606) against certain fungal strains. researchgate.net One such derivative, 1-(4-tert-butylphenyl)-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butan-1-ol, is noted for its biological activity. drugbank.comdrugbank.com While these compounds are structurally distinct from this compound, their efficacy underscores the potential contribution of the piperidine and butanol components to antifungal action, possibly by mechanisms such as the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis. researchgate.netresearchgate.net

| Compound Class/Example | Fungal Strains | Observed Effect | Source |

| 1H-1,2,4-Triazolyl Derivatives | Candida albicans, Aspergillus species | High antifungal potency, potential CYP51 inhibition | researchgate.net |

| (2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-butan-2-ol | General Antifungal | Potent antifungal activity | google.com |

This table shows data for compound classes and examples that are structurally related to this compound to highlight the potential antifungal role of its structural motifs.

There is a lack of direct in vitro research on the antiviral properties of this compound. However, preliminary investigations into structurally similar molecules suggest that the piperidine scaffold is of interest in antiviral drug development. A study focusing on the structure-activity relationship of piperidine derivatives identified a related compound, 4-(4-Piperidyl)butan-1-ol, as a potential lead for developing new antiviral agents.

Furthermore, other complex heterocyclic systems containing piperidine-like structures, such as matrine-type alkaloids, have been reported to exhibit antiviral activities, for example, against the hepatitis B virus. nih.gov While the core structure of these alkaloids is different, the presence of the saturated nitrogen-containing ring is a common feature. This suggests that the piperidinyl-butanol structure could serve as a valuable starting point for the synthesis and evaluation of new compounds with potential antiviral efficacy.

Role As a Chemical Precursor and Scaffold in Advanced Organic Synthesis

Utilization in Complex Heterocyclic Ring System Construction

The inherent chemical functionalities of 4-(Piperidin-1-yl)butan-1-ol, namely the secondary amine of the piperidine (B6355638) ring and the primary alcohol of the butyl chain, render it a versatile starting material for the synthesis of complex heterocyclic ring systems. The strategic manipulation of these functional groups allows for the construction of novel molecular frameworks, including spirocyclic and fused ring systems, which are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional complexity.

One of the key applications of this compound in this context is in the synthesis of spiropiperidines . These compounds, characterized by a spirocyclic junction at the piperidine ring, are considered privileged scaffolds in drug discovery. The synthesis of such structures often involves the initial modification of the butanol side chain of this compound, followed by an intramolecular cyclization reaction. For instance, the hydroxyl group can be converted to a suitable leaving group, which then allows for an intramolecular nucleophilic substitution by the piperidine nitrogen, leading to the formation of a new ring spiro-fused to the piperidine core.

The following table summarizes the utility of this compound in the construction of complex heterocyclic systems:

| Precursor | Synthetic Strategy | Resulting Heterocyclic System | Significance |

| This compound | Intramolecular Cyclization | Spiropiperidines | Creation of conformationally restricted scaffolds for drug design. |

| This compound | Multi-component Reactions | Fused Piperidine Heterocycles | Efficient assembly of complex molecular architectures from simple starting materials. |

Application in Natural Product and Analog Synthesis

The piperidine moiety is a common structural motif found in a wide variety of natural products, particularly alkaloids, which exhibit a broad range of biological activities. The incorporation of a piperidine ring is often crucial for the pharmacological profile of these molecules. This compound serves as a valuable building block in the synthesis of natural products and their analogs, providing a pre-formed piperidine ring with a functionalizable side chain.

While the direct incorporation of the entire this compound molecule into a natural product is not always the primary strategy, its derivatives are instrumental in the construction of key synthetic intermediates. The butanol side chain can be readily modified through oxidation, reduction, or substitution reactions to introduce the necessary functional groups and stereochemistry required for the target natural product. This approach allows for a modular and convergent synthesis, facilitating the efficient assembly of complex molecular structures.

Furthermore, the use of this compound enables the synthesis of a diverse range of natural product analogs. By systematically modifying the structure of the butanol side chain or the piperidine ring, chemists can generate libraries of related compounds. This strategy is essential for structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for the biological activity of a natural product and to develop analogs with improved therapeutic properties.

Contribution to Drug Discovery Scaffolds beyond Direct Biological Activity

In the realm of drug discovery, a molecular scaffold is the core structure of a molecule to which various functional groups are attached. While some scaffolds are inherently bioactive, others serve a more passive, yet critical, role by providing a rigid framework that orients the pharmacophoric groups in the optimal three-dimensional arrangement for binding to a biological target. This compound is an excellent example of a precursor for such structurally important, but not necessarily biologically active, scaffolds.

The piperidine ring of this compound provides a conformationally restricted and synthetically versatile core. Its well-defined stereochemistry and the ability to introduce substituents at various positions make it an ideal anchor for the construction of diverse molecular scaffolds. The four-carbon linker of the butanol side chain offers a degree of flexibility, allowing for the spatial separation of the piperidine core from other parts of the molecule. This can be advantageous in designing molecules that need to bridge distant binding pockets in a protein or interact with multiple receptor subtypes.

Medicinal chemists utilize this compound to create novel scaffolds that can be readily elaborated through combinatorial chemistry techniques. The hydroxyl group serves as a convenient handle for the attachment of a wide array of chemical moieties, enabling the rapid generation of large and diverse compound libraries. These libraries can then be screened for biological activity against a variety of therapeutic targets. The favorable physicochemical properties often associated with the piperidine scaffold, such as improved solubility and metabolic stability, further enhance its attractiveness in drug design.

The table below highlights the contribution of this compound to drug discovery scaffolds:

| Scaffold Feature | Role in Drug Discovery | Advantageous Properties |

| Piperidine Core | Rigid and versatile anchor for functional groups. | Conformational rigidity, synthetic accessibility, and favorable physicochemical properties. |

| Butanol Side Chain | Flexible linker for spatial orientation of pharmacophores. | Allows for fine-tuning of the distance and orientation of interacting moieties. |

| Bifunctionality | Enables diverse and combinatorial derivatization. | Facilitates the rapid generation of compound libraries for high-throughput screening. |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: In the proton NMR spectrum of 4-(Piperidin-1-yl)butan-1-ol, distinct signals correspond to each unique proton environment. The integration of these signals reveals the ratio of protons in each environment. vscht.cz The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons on the carbon adjacent to the hydroxyl group (-CH₂OH) are expected to appear downfield due to the oxygen's deshielding effect. Similarly, protons on the carbons adjacent to the piperidine (B6355638) nitrogen atom (-CH₂-N and N-CH₂-piperidine) will also be shifted downfield. Protons of the central methylene groups in the butane chain and the piperidine ring will appear at characteristic upfield shifts. docbrown.infochemicalbook.com Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the atoms. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. openstax.org Each unique carbon atom gives a distinct signal. udel.edu The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it. openstax.orgoregonstate.edu The carbon atom bonded to the hydroxyl group (C-OH) is expected to resonate in the typical range for alcohols (around 60-80 ppm). The carbons of the piperidine ring adjacent to the nitrogen (α-carbons) would appear downfield compared to the other ring carbons (β- and γ-carbons) due to the nitrogen's influence. wisc.edu The carbonyl carbons, if present, are typically found much further downfield, between 160 and 220 ppm. openstax.org

A predicted ¹³C NMR spectrum in D₂O shows signals at approximately 24.50, 25.90, and 44.80 ppm, which can be assigned to the carbons of the piperidine and butane chain. np-mrd.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Assignment | Predicted Chemical Shift (ppm) |

| C-γ (piperidine) | 24.50 |

| C-β (piperidine) | 25.90 |

| C-α (piperidine) | 44.80 |

| Butane Chain Carbons | (Not explicitly assigned) |

Note: Data is based on predicted values and may vary from experimental results. np-mrd.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Purity

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. vanderbilt.edu Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places.

For this compound, the molecular formula is C₉H₁₉NO. nih.gov The exact mass, calculated from the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, is 157.146664230 Da. nih.gov An HRMS experiment would measure the m/z of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). If the experimentally measured mass matches the calculated exact mass within a very small tolerance (typically <5 ppm), it confirms the elemental composition and high purity of the sample. The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating data from NMR spectroscopy. docbrown.info

Interactive Data Table: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₉NO |

| Molar Mass | 157.25 g/mol |

| Calculated Exact Mass | 157.146664230 Da |

Source: PubChem nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the molecular vibrations of a compound. mdpi.comnih.gov These techniques are highly effective for identifying the functional groups present in a molecule, as different types of bonds vibrate at characteristic frequencies. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the presence of a hydroxyl (-OH) group would be confirmed by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. docbrown.info The C-H stretching vibrations of the piperidine ring and the butane chain would appear as sharp peaks between 2850 and 3000 cm⁻¹. A C-O stretching vibration, characteristic of an alcohol, would be observed in the 1000-1250 cm⁻¹ region. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.com It relies on the inelastic scattering of light from molecular vibrations. nih.gov The C-H and C-C bond vibrations within the aliphatic chain and the piperidine ring would give rise to strong signals in the Raman spectrum. While the O-H stretch is often weak in Raman, the C-O stretch would be observable. Raman spectroscopy is particularly useful for analyzing the skeletal vibrations of the molecule. americanpharmaceuticalreview.comnih.gov

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 (Broad) | IR |

| Alkane (C-H) | C-H Stretch | 2850-3000 | IR, Raman |

| Alcohol (C-O) | C-O Stretch | 1000-1250 | IR, Raman |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a molecule like this compound, which is a liquid at room temperature, XRD analysis would require the formation of a suitable crystalline derivative, such as a salt (e.g., a hydrochloride or bromide salt) or a co-crystal. mdpi.comcymitquimica.com

If a suitable crystal were obtained, the analysis would likely reveal that the piperidine ring adopts a stable chair conformation, as is typical for such systems. nih.gov The analysis would also detail the conformation of the butanol side chain and describe the intermolecular interactions, such as hydrogen bonds involving the hydroxyl group, that stabilize the crystal lattice. nih.gov As of now, the crystal structure of this compound itself has not been reported in the literature.

Patent Landscape and Intellectual Property Considerations in Piperidine Derivatives

Analysis of Patented Synthetic Routes Involving Piperidinyl-Butanols

The patented synthesis of this analog involves a multi-step process that highlights common strategies in piperidine (B6355638) chemistry, such as the construction of the substituted piperidine ring and the subsequent elaboration of the butanol side chain. A key step in the process outlined is the reduction of a ketone and an amide. Specifically, l-(4-(benzhydryloxy)piperidin-l-yl)-4-(4-bromophenyl)butane-l,4-dione is treated with a reducing agent like lithium aluminum hydride in an appropriate solvent such as tetrahydrofuran (B95107) (THF) to yield the desired butanol derivative.

This approach demonstrates a common theme in the synthesis of such molecules: the use of well-established reactions to build complexity around the core piperidine structure. The patent claims for such synthetic routes typically cover not only the final compound but also key intermediates and the specific reaction conditions employed. This strategy allows for a broad scope of protection, preventing competitors from using similar pathways to create analogous molecules.

Table 1: Representative Patented Synthetic Route for a Piperidinyl-Butanol Derivative

| Step | Reactant(s) | Reagent(s) | Product | Patent Reference |

|---|

This interactive table provides a simplified representation of a key step in the patented synthesis of a complex piperidinyl-butanol. The full synthesis involves multiple preceding steps to construct the starting material.

Intellectual Property Trends for Biologically Active Piperidine Scaffolds

The piperidine moiety is a privileged scaffold in drug discovery, meaning it is a structural framework that is frequently found in successful drugs. This has led to a dense and complex intellectual property landscape. The versatility of the piperidine ring allows for the introduction of various substituents at multiple positions, leading to a wide range of pharmacological activities.

Key Trends in the Patenting of Piperidine Scaffolds:

Dominance in Central Nervous System (CNS) Disorders: A significant portion of patents involving piperidine derivatives are directed towards treatments for CNS disorders. The ability of the piperidine scaffold to be modified to cross the blood-brain barrier makes it particularly suitable for targeting neurological conditions. Patents in this area often claim compounds with activity as antipsychotics, antidepressants, and treatments for neurodegenerative diseases.

Expansion into Oncology: In recent years, there has been a notable increase in patent applications for piperidine-containing compounds as anticancer agents. These molecules are often designed as kinase inhibitors or modulators of other signaling pathways crucial for cancer cell growth and survival. The adaptability of the piperidine scaffold allows for the fine-tuning of binding affinities and selectivity for specific cancer targets.

Focus on Novel Therapeutic Areas: Beyond CNS and oncology, piperidine derivatives are increasingly being patented for a diverse range of therapeutic applications, including cardiovascular diseases, infectious diseases, and inflammatory conditions. This diversification reflects the ongoing efforts of pharmaceutical companies to explore the full therapeutic potential of this versatile scaffold.

Chiral Piperidine Scaffolds: There is a growing trend in patenting enantiomerically pure piperidine derivatives. The introduction of chirality can significantly impact a drug's efficacy and safety profile. Patents in this space often claim specific stereoisomers and the methods for their asymmetric synthesis, providing a further layer of intellectual property protection. researchgate.net

Process Patents: In addition to patents on new chemical entities, there is a strong focus on protecting novel and efficient synthetic routes to key piperidine-containing intermediates and final drug substances. These process patents are crucial for maintaining a competitive advantage in the manufacturing of piperidine-based pharmaceuticals.

Table 2: Major Therapeutic Areas for Patented Piperidine Scaffolds

| Therapeutic Area | Key Applications | Representative Drug Classes |

|---|---|---|

| Central Nervous System (CNS) | Schizophrenia, Depression, Alzheimer's Disease, Pain | Antipsychotics, Antidepressants, Opioid Analgesics |

| Oncology | Various Cancers | Kinase Inhibitors, Hormone Therapies |

| Cardiovascular Diseases | Hypertension, Arrhythmias | Antihypertensives, Antiarrhythmics |

| Infectious Diseases | Bacterial and Viral Infections | Antibacterials, Antivirals |

This interactive table summarizes the primary therapeutic areas where piperidine-containing compounds are prominently featured in the patent literature.

The sustained interest in piperidine scaffolds from a patent perspective indicates their enduring importance in drug discovery and development. As our understanding of diseases at a molecular level grows, the ability to strategically modify the piperidine ring will continue to yield novel and effective therapeutic agents, ensuring that this "privileged" structure remains a focal point of pharmaceutical innovation and intellectual property for the foreseeable future.

Future Research Trajectories and Emerging Opportunities

Development of Enantioselective Synthetic Routes

The synthesis of piperidine (B6355638) derivatives has evolved significantly, with a growing emphasis on stereoselectivity to produce specific isomers, which is crucial since different enantiomers of a compound can exhibit varied pharmacological activities. nih.govmdpi.com For a chiral molecule like 4-(Piperidin-1-yl)butan-1-ol, developing enantioselective synthetic routes is a key research objective. Current strategies for creating chiral piperidines often involve the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization, or cycloaddition reactions. nih.gov

Future approaches will likely focus on asymmetric catalysis to achieve high enantiomeric purity. researchgate.net This includes the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of the reaction. mdpi.comorganic-chemistry.orgorganic-chemistry.org For instance, copper-catalyzed asymmetric cycloadditions have been successful in creating highly substituted dihydrofurans, a strategy that could be adapted for piperidine synthesis. nih.gov Another promising avenue is the use of chiral auxiliaries derived from natural sources like amino acids or carbohydrates, which can guide the stereoselective formation of the piperidine ring before being removed. researchgate.net Biocatalysis, employing enzymes to perform stereospecific transformations, also represents a powerful tool for generating single-enantiomer products under mild conditions.

A continuous flow protocol has been shown to be effective for the rapid and scalable synthesis of α-chiral piperidines with high diastereoselectivity. organic-chemistry.org Such methods offer improved yields and scalability, which are advantageous for pharmaceutical manufacturing. organic-chemistry.org

Table 1: Methodologies for Enantioselective Synthesis of Piperidine Derivatives

| Methodology | Description | Key Advantages |

|---|---|---|

| Asymmetric Catalysis | Utilizes chiral metal complexes or organocatalysts to direct the formation of a specific enantiomer. mdpi.comorganic-chemistry.org | High efficiency and enantioselectivity. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to control stereochemistry during a reaction. researchgate.net | Reliable stereochemical control. |

| Biocatalysis | Employs enzymes to catalyze stereospecific reactions. | High selectivity, mild reaction conditions, environmentally friendly. |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream, allowing for precise control over conditions. organic-chemistry.org | Improved yield, scalability, and safety. organic-chemistry.org |

Integration of Advanced Machine Learning in Compound Design

Advanced machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.gov For this compound, these computational tools can be leveraged to design novel analogs with enhanced efficacy and specificity. ML algorithms, such as random forests and support vector machines, can analyze vast datasets to identify molecules with desired biological activities. nih.govscienmag.com

One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models establish a mathematical correlation between the chemical structure of a compound and its biological activity, enabling the prediction of potency for newly designed molecules. researchgate.netelsevierpure.com By analyzing descriptors such as molecular weight, lipophilicity, and electronic properties, researchers can computationally screen virtual libraries of this compound derivatives to prioritize candidates for synthesis and testing. elsevierpure.com

Furthermore, molecular docking and molecular dynamics simulations can predict how these designed compounds will bind to specific protein targets. nih.govresearchgate.net This structure-based drug design approach helps in understanding the molecular interactions crucial for biological activity and guides the modification of the lead compound to improve its binding affinity and selectivity. nih.gov The integration of these in silico methods significantly reduces the time and cost associated with traditional drug discovery pipelines. nih.gov

Table 2: Machine Learning Applications in Piperidine Derivative Design

| Application | Description | Potential Impact on this compound |

|---|---|---|

| QSAR Modeling | Predicts the biological activity of compounds based on their physicochemical properties. researchgate.net | Rapidly screen virtual derivatives to identify potent candidates. elsevierpure.com |

| Molecular Docking | Simulates the binding of a molecule to a target protein's active site. researchgate.net | Elucidate binding modes and guide structural modifications for improved affinity. |

| Generative Models | AI algorithms that can design entirely new molecules with desired properties. | Create novel piperidine-based scaffolds with optimized therapeutic profiles. |

| Target Prediction | Predicts potential biological targets for a given compound using algorithms like SwissTargetPrediction. clinmedkaz.org | Identify new therapeutic areas and applications for derivatives. clinmedkaz.org |

Elucidation of Novel Molecular Targets and Mechanisms

While the piperidine scaffold is present in numerous approved drugs acting on a wide array of targets, the specific molecular targets and mechanisms of action for this compound itself are not extensively characterized. ijnrd.orgencyclopedia.pub Future research will be directed towards identifying its biological partners and understanding its pharmacological effects at a molecular level. The piperidine moiety is known to interact with various receptors, enzymes, and ion channels, suggesting a broad potential for biological activity. clinmedkaz.orgijnrd.org

Derivatives of piperidine have shown activity as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease therapy. encyclopedia.pub Others act on sigma receptors or as inhibitors of acetyl-CoA carboxylases. nih.govnih.gov Preliminary in silico screening tools can predict a spectrum of potential biological targets for new piperidine derivatives, including roles in cancer treatment and central nervous system disorders. clinmedkaz.org

Experimental validation of these computational predictions is a crucial next step. This involves a range of biochemical and cellular assays to confirm the interaction of this compound and its analogs with the predicted targets. For example, binding assays can determine the affinity of the compound for a specific receptor, while enzyme inhibition assays can quantify its inhibitory potency. nih.gov Understanding these interactions is fundamental to defining the compound's therapeutic potential and guiding the development of derivatives with tailored activities. Some piperidine derivatives have been found to block neuromuscular transmission by decreasing the sensitivity of the end-plate membrane to acetylcholine (B1216132), without binding directly to the acetylcholine receptor site. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. researchgate.net Future research on the synthesis of this compound and its derivatives will prioritize the development of sustainable and eco-friendly methodologies. The 12 principles of green chemistry provide a framework for this, emphasizing waste prevention, the use of less hazardous chemicals, and energy efficiency. unibo.it

Key areas of focus include the use of greener solvents, such as water or bio-based solvents, to replace hazardous organic solvents. unibo.it Catalyst development is also central to green synthesis. For instance, using recoverable and reusable catalysts, like nanomagnetite (Fe3O4), can simplify product purification and reduce waste. ajchem-a.com

Furthermore, developing one-pot or cascade reactions, where multiple synthetic steps are performed in a single reaction vessel, can significantly improve efficiency by reducing the need for intermediate purification steps, thus saving solvents and energy. ucd.iersc.org Biocatalytic methods, which use enzymes, are inherently green as they operate under mild conditions and are highly selective, reducing the formation of byproducts. ucd.ie These sustainable approaches not only lower the environmental footprint of chemical synthesis but can also lead to more efficient and cost-effective manufacturing processes. researchgate.net

Table 3: Green Chemistry Strategies for Piperidine Synthesis

| Strategy | Description | Example Application |

|---|---|---|

| Use of Green Solvents | Replacing volatile and toxic organic solvents with environmentally benign alternatives like water or ethanol. unibo.it | Performing reactions in aqueous media. |

| Heterogeneous Catalysis | Employing solid catalysts that can be easily separated from the reaction mixture and reused. ajchem-a.com | Use of nanomagnetite catalysts in multi-component reactions. ajchem-a.com |

| Cascade Reactions | Combining multiple reaction steps into a single, sequential process without isolating intermediates. ucd.ie | A hybrid bio-organocatalytic cascade for synthesizing 2-substituted piperidines. ucd.ie |

| Energy Efficiency | Utilizing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption. | Ultrasound-assisted synthesis of naphthalene-2-ol analogs. ajchem-a.com |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 4-(Piperidin-1-yl)butan-1-ol, and what are the critical reaction parameters?

- The compound is typically synthesized via nucleophilic substitution, where piperidine reacts with a butanol derivative (e.g., 4-chlorobutanol). Key parameters include reaction temperature (60–80°C), solvent choice (e.g., acetonitrile or DMF), and stoichiometric ratios to minimize byproducts like unreacted piperidine or oligomers. Post-synthesis purification often involves column chromatography or recrystallization .

Q. How can researchers validate the purity and identity of this compound?

- Analytical methods include:

- HPLC : Use a Chromolith Performance RP18-e column with a water-methanol gradient (0.5% TFA additive) for baseline separation of impurities. Retention times (~12.7 min) should match reference standards .

- NMR : Confirm structural integrity via characteristic signals (e.g., piperidine protons at δ 2.5–3.0 ppm, hydroxyl proton at δ 1.5–2.0 ppm).

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 172.2 .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Refer to Safety Data Sheets (SDS) for hazards:

- Wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Use fume hoods to prevent inhalation of vapors.

- Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for this compound synthesis?

- Discrepancies in yields (e.g., 5–10% in radiolabeled analogs) may arise from side reactions or purification inefficiencies. Optimize by:

- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation.

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity.

- Workup Refinement : Replace traditional extraction with SPE cartridges for higher recovery .

Q. What strategies are effective for characterizing trace impurities in this compound batches?

- Impurities like diphenylmethanol derivatives (e.g., from incomplete substitution) can be quantified via:

- LC-MS/MS : Compare fragmentation patterns with reference standards (e.g., EP Impurity C, CAS 185066-37-9).

- Stability-Indicating Methods : Stress testing (heat, light, pH) identifies degradation products, validated per ICH guidelines .

Q. How does structural modification of this compound influence its biological activity?

- Derivatives with fluorinated or aromatic substituents (e.g., Fexofenadine-related compounds) show enhanced CNS penetration or receptor binding. For example:

- Hydroxydiphenylmethyl groups (CAS 115-46-8) increase hydrophobicity, altering pharmacokinetics.

- Fluorine-18 labeling enables PET imaging of drug transporter flux in vivo .

Q. What mechanistic insights can be gained from studying this compound as a synthetic intermediate?

- The compound serves as a precursor for opioids and antipsychotics (e.g., 4-Anilino-1-Boc-piperidine). Mechanistic studies focus on:

- Ring-Opening Reactions : Piperidine’s nucleophilicity in SN2 pathways.

- Protecting Group Strategies : Boc groups enhance solubility during coupling reactions .

Q. How can researchers design stability studies for this compound under varying storage conditions?

- Follow ICH Q1A(R2) guidelines:

- Forced Degradation : Expose to 40°C/75% RH (accelerated conditions) for 6 months.

- Light Sensitivity : Use UV-Vis spectroscopy to detect photolytic byproducts.

- pH Stability : Assess hydrolysis rates in buffered solutions (pH 1–13) .

Methodological Notes

- References : Avoid unreliable sources (e.g., BenchChem). Prioritize peer-reviewed journals and regulatory documents (e.g., FDA, EP) .

- Data Interpretation : Cross-validate analytical results with orthogonal techniques (e.g., NMR + HPLC) to address discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.